molecular formula C12H19N3O2 B2488168 Tert-butyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 2287298-61-5

Tert-butyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No. B2488168
CAS RN: 2287298-61-5
M. Wt: 237.303
InChI Key: DXLHUQUMMFPTNW-UHFFFAOYSA-N
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Description

Tert-butyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway.

Mechanism Of Action

Tert-butyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate inhibits BTK activity by binding to the active site of the enzyme and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways that are involved in B-cell proliferation and survival. Tert-butyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of these cytokines.
Biochemical and Physiological Effects
Tert-butyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate has been shown to have significant biochemical and physiological effects in preclinical studies. Inhibition of BTK activity leads to a reduction in B-cell proliferation and survival, which is beneficial in B-cell malignancies. Tert-butyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, which can be beneficial in autoimmune and inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of Tert-butyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate is its high potency and selectivity for BTK. This makes it an ideal compound for studying the role of BTK in various diseases. However, one of the limitations of Tert-butyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of Tert-butyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate. One potential application is in the treatment of B-cell malignancies, where it has shown promising results in preclinical studies. Another potential application is in autoimmune and inflammatory diseases, where it has anti-inflammatory effects. Further studies are needed to determine the optimal dosage and administration of Tert-butyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate in vivo. Additionally, studies are needed to investigate the potential side effects of Tert-butyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate and its long-term safety profile.

Synthesis Methods

The synthesis of Tert-butyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate involves a series of chemical reactions that produce the final compound. The starting materials include 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid and tert-butylamine. These two compounds are reacted together in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form tert-butyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate. The final product is then purified using chromatography techniques.

Scientific Research Applications

Tert-butyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, Tert-butyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate has shown promising results in inhibiting BTK activity and reducing B-cell proliferation and survival. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

tert-butyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-11(2,3)17-10(16)8-7-6-13-12(4,5)9(7)15-14-8/h13H,6H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLHUQUMMFPTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1)C(=NN2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate

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